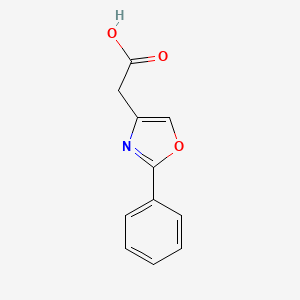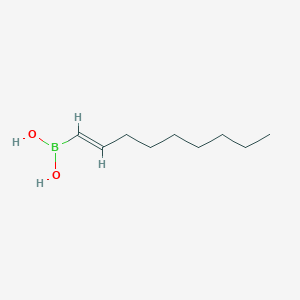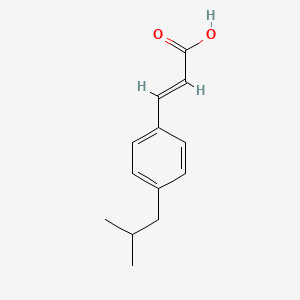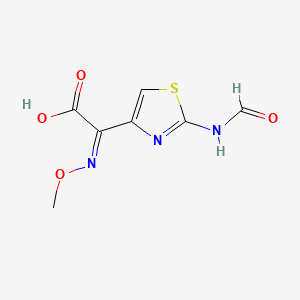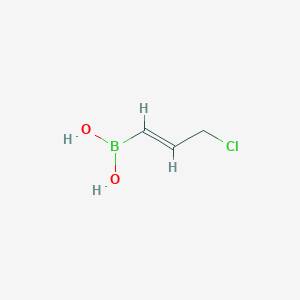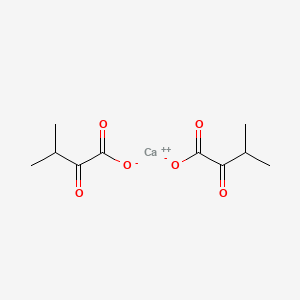
(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of aminophenol and pyridine . Aminophenols are chemical compounds consisting of a phenol molecule in which one hydrogen atom is replaced by an amino group . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and confirmed by single crystal X-ray crystallographic analysis . The compound “(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one” likely has a complex structure due to the presence of the aminophenol and pyridine components.Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. For example, a new pyridine-based covalent organic framework material was found to selectively detect and effectively remove Ni2+ from aqueous solutions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques and computational methods. For example, the properties of a similar compound, 2-(4-aminophenyl)benzothiazole, include a melting point of 151-156 °C and it is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
The molecular structure of this chalcone derivative showcases a slightly twisted configuration between its benzene and pyridine rings, underlining its potential for forming specific intermolecular interactions. In the crystal, the molecules are linked via N—H⋯N and N—H⋯O hydrogen bonds, forming a layer parallel to the ab plane. Additionally, a significant π–π interaction was observed, suggesting applications in molecular engineering and design where these interactions are crucial (Chantrapromma et al., 2011).
Spectroscopic Properties and Chemical Activity
Experimental and theoretical studies have delved into the compound's structure and spectroscopic properties, employing techniques such as FT-IR, NMR, MS, and XRD. These investigations provide insights into the molecule's geometry optimization, vibrational harmonic frequencies, and chemical shifts, offering a detailed interpretation of its spectroscopic signatures. The studies also explored the HOMO and LUMO energy gap, which reflects the chemical activity of the molecule, making it relevant for applications in chemical sensing and molecular electronics (Ortiz et al., 2015).
Synthesis and Biological Screening
A series of novel pyrimidine derivatives synthesized from this compound were subjected to pharmacological and biological screening, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. The findings indicate that some synthesized compounds exhibit significant anti-inflammatory and analgesic activities, highlighting the potential of this compound as a precursor in the development of new therapeutic agents (Bhat et al., 2014).
Antibacterial Applications
Research into pyridine chalcones derived from this compound has shown notable antibacterial efficacy against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This suggests its utility in the synthesis of antibacterial agents, contributing to the development of new treatments for bacterial infections (Jasril et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-13-6-4-12(5-7-13)14(17)8-3-11-2-1-9-16-10-11/h1-10H,15H2/b8-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRPHFPVYAZSBF-FPYGCLRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one | |
CAS RN |
64908-88-9 |
Source


|
| Record name | Acrylophenone, 4'-amino-3-(3-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064908889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

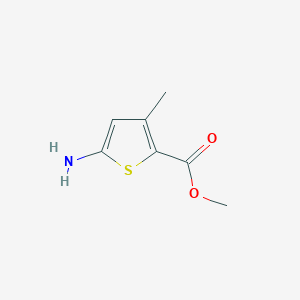
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1311033.png)
![2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1311039.png)
